molecular formula C32H46O6 B019865 Leptomycin A CAS No. 87081-36-5

Leptomycin A

Cat. No. B019865
CAS RN: 87081-36-5
M. Wt: 526.7 g/mol
InChI Key: QECBVZBMGUAZDL-WRDLAOIUSA-N
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Description

Leptomycin A is a secondary metabolite produced by Streptomyces spp . It is an inhibitor of CRM1 (exportin 1) that blocks CRM1 interaction with nuclear export signals, preventing the nuclear export of a broad range of proteins . It is less potent than Leptomycin B .


Molecular Structure Analysis

Leptomycin A has a molecular formula of C32H46O6 . Its molecular weight is 526.70 g/mol .

Scientific Research Applications

Antifungal Agent

Leptomycin A was initially discovered as an antifungal antibiotic produced by a strain of Streptomyces . It exhibits strong inhibitory activity against fungi such as Schizosaccharomyces and Mucor .

Cell Cycle Arrest

Recent data shows that Leptomycin A causes G1 cell cycle arrest in mammalian cells . This means it can stop the cell cycle in the G1 phase, preventing cells from moving to the S phase where DNA replication occurs. This property can be useful in cancer research and treatment.

Anti-tumor Agent

Leptomycin A has been found to be a potent anti-tumor agent against murine experimental tumors in combination therapy . This suggests that it could potentially be used in cancer treatment, particularly in combination with other drugs.

Nuclear Export Inhibitor

Leptomycin A has been shown to be a potent and specific nuclear export inhibitor in humans . This means it can block the export of proteins and RNA from the nucleus to the cytoplasm, which can affect various cellular processes.

Research Tool in Cell Biology

Due to its ability to inhibit nuclear export, Leptomycin A is often used as a research tool in cell biology . It can help researchers study the mechanisms of nuclear export and its role in various cellular functions.

Safety and Hazards

Leptomycin A is toxic if swallowed . It’s advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It’s also recommended to avoid breathing dust or mist .

Future Directions

XPO1, the target of Leptomycin A, is frequently overexpressed and/or mutated in human cancers and functions as an oncogenic driver . Therefore, suppression of XPO1-mediated nuclear export, such as by Leptomycin A, presents a unique therapeutic strategy . Future research directions could include the development of various XPO1 inhibitors and clinical trials of these compounds .

properties

IUPAC Name

(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16+,23-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECBVZBMGUAZDL-DLWOFZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leptomycin A

CAS RN

87081-36-5
Record name Leptomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087081365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leptomycin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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